bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride
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Overview
Description
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride: is a synthetic compound with the molecular formula C22H23Cl2N3. This compound is characterized by the presence of two indole moieties, each substituted with a chlorine atom and a methyl group, connected through an ethyl bridge to an azanium chloride group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride typically involves the reaction of 6-chloro-1-methylindole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide or amine; often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride is used as a precursor in the synthesis of various indole-based compounds, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-1-methylindole: A precursor in the synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride.
Indole-3-carboxaldehyde: Another indole derivative with similar structural features.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1-methyl-1H-indol-3-yl)acetamide: A structurally related compound with different functional groups
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the azanium chloride group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24Cl3N3 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
bis[2-(6-chloro-1-methylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H |
InChI Key |
SMZGXTVRMYECRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CC[NH2+]CCC3=CN(C4=C3C=CC(=C4)Cl)C.[Cl-] |
Origin of Product |
United States |
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